

Reactivity of the hydroxyl and aldehyde groups in 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2-Hydroxy-5-(hydroxymethyl)benzaldehyde
Cat. No.:	B1329251

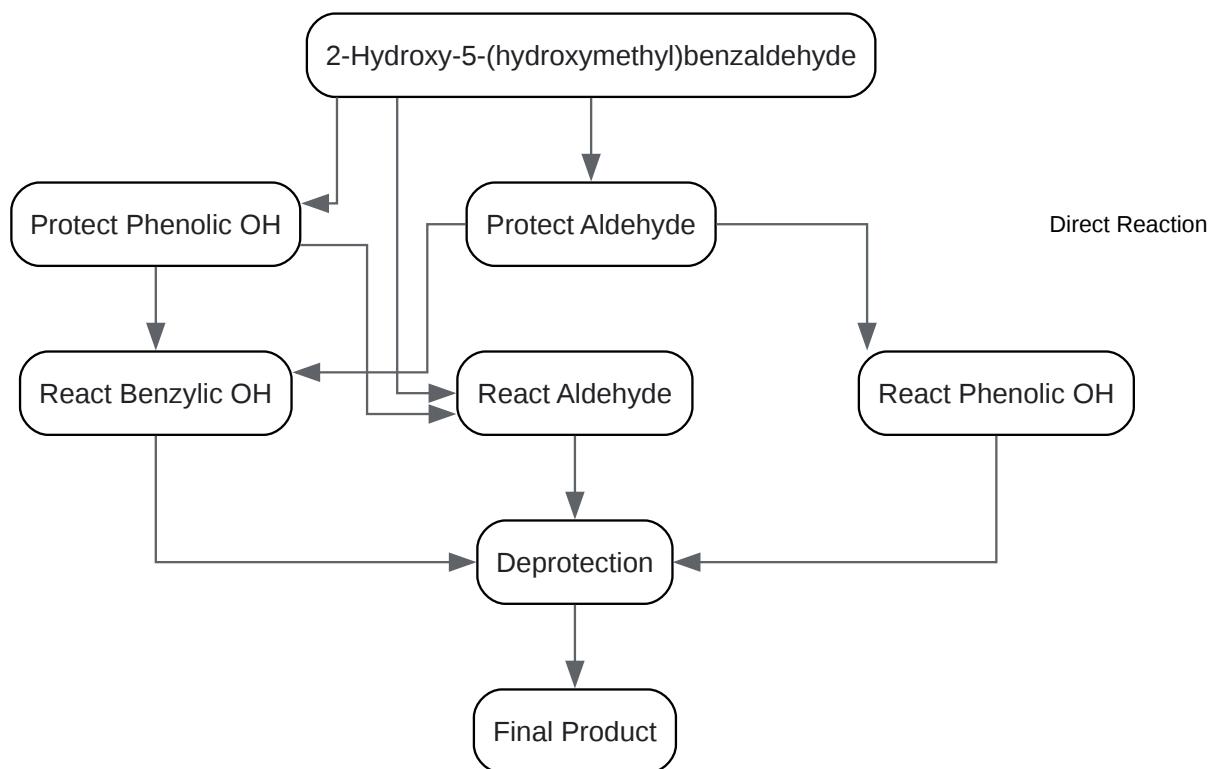
[Get Quote](#)

A Technical Guide to the Reactivity of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a trifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of a phenolic hydroxyl, a benzylic hydroxyl, and an aldehyde group on a benzene ring offers a versatile platform for the synthesis of a wide array of complex molecules and potential pharmaceutical agents. The differential reactivity of these functional groups allows for selective transformations, enabling the targeted synthesis of derivatives. This technical guide provides an in-depth analysis of the reactivity of each functional group, complete with representative experimental protocols, comparative data, and graphical representations of key reaction pathways to aid in the strategic design of synthetic routes.

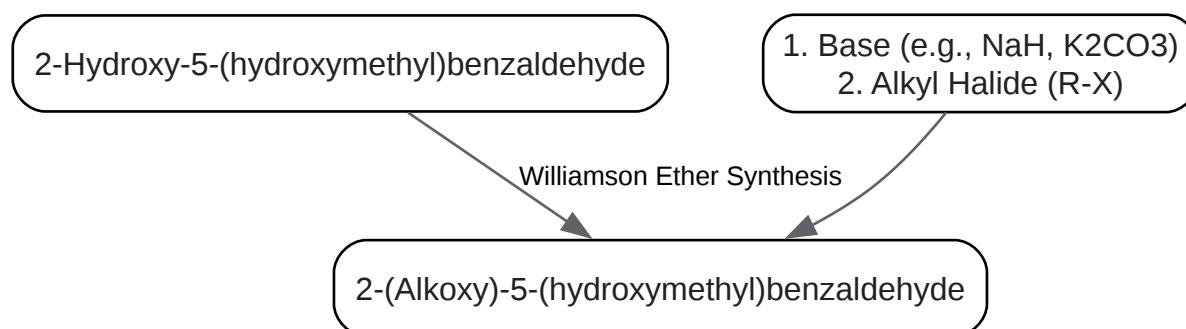

Introduction

The chemical versatility of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (CAS: 74901-08-9), also known as 5-(Hydroxymethyl)salicylaldehyde, stems from the distinct electronic and steric environments of its three functional groups.^[1] The phenolic hydroxyl group at the C2 position is

acidic and can act as a nucleophile or be selectively protected. The aldehyde group at C1 is an electrophilic center, susceptible to nucleophilic attack and condensation reactions. The benzylic hydroxyl group at the C5 position can undergo oxidation or be converted into a leaving group for nucleophilic substitution. Understanding the relative reactivity of these groups is paramount for the successful design of synthetic strategies toward novel compounds.

Reactivity of the Functional Groups

The selective functionalization of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** hinges on the judicious choice of reagents and reaction conditions. A general workflow for the selective reaction of this molecule is presented below.


[Click to download full resolution via product page](#)

Caption: General workflow for the selective functionalization of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile. This allows for reactions such as etherification.

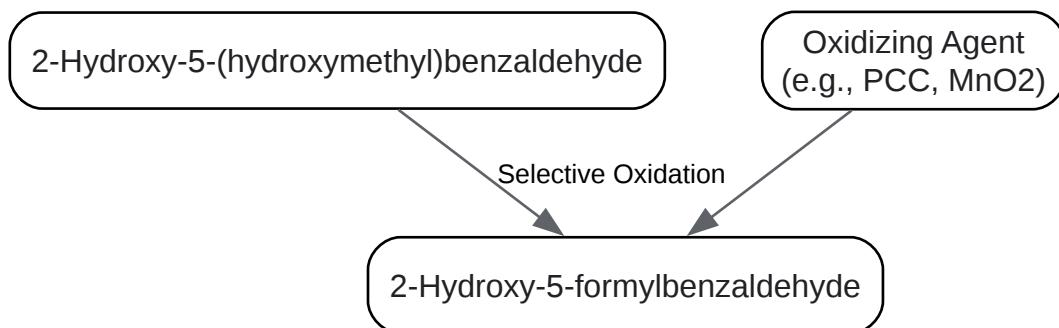
The Williamson ether synthesis is a reliable method for converting the phenolic hydroxyl group into an ether.^{[1][2]} This reaction proceeds via an SN2 mechanism, where the phenoxide displaces a halide from an alkyl halide.^[3]

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of the phenolic hydroxyl group.

Table 1: Representative Conditions for Williamson Ether Synthesis

Reagent/Condition	Purpose	Typical Values
Base	Deprotonation of phenolic OH	NaH, K ₂ CO ₃ , Cs ₂ CO ₃
Alkyl Halide	Alkylating agent	CH ₃ I, C ₂ H ₅ Br, Benzyl Bromide
Solvent	Reaction medium	DMF, Acetonitrile, Acetone
Temperature	Reaction kinetics	25-80 °C
Reaction Time	To completion	2-24 hours


Experimental Protocol: Synthesis of 2-(Benzylxy)-5-(hydroxymethyl)benzaldehyde
(Representative)

- To a solution of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (1.0 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add anhydrous potassium carbonate (1.5 mmol).
- Stir the mixture at room temperature for 30 minutes.
- Add benzyl bromide (1.1 mmol) dropwise to the suspension.
- Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired product.

Reactions of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary alcohol and can be selectively oxidized to an aldehyde or a carboxylic acid.

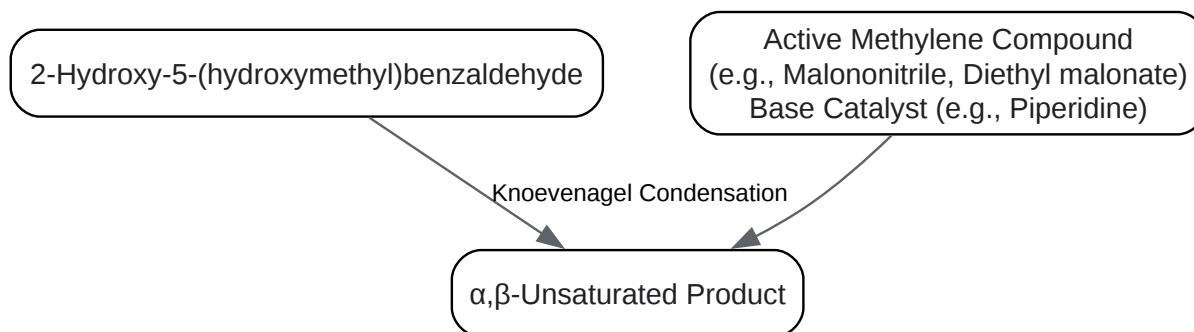
Several mild and selective methods are available for the oxidation of benzylic alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[4][5]

[Click to download full resolution via product page](#)

Caption: Selective oxidation of the benzylic hydroxyl group.

Table 2: Reagents for Selective Oxidation of the Benzylic Hydroxyl Group

Reagent	Solvent	Temperature	Typical Yield
Pyridinium chlorochromate (PCC)	Dichloromethane	Room Temperature	~85%
Manganese dioxide (MnO ₂)	Chloroform, Dichloromethane	Room Temperature - Reflux	~70-80%
Eosin Y (photocatalytic)	Acetonitrile, O ₂ atmosphere, Blue LED	Room Temperature	68-93% ^[4]
CrO ₃ -H ₅ IO ₆	Acetonitrile	-78 °C to Room Temperature	High Yields ^[5]


Experimental Protocol: Synthesis of 2-Hydroxy-5-formylbenzaldehyde using PCC (Representative)

- To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in dichloromethane (15 mL), add a solution of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (1.0 mmol) in dichloromethane (5 mL).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.
- Wash the silica gel pad with additional diethyl ether.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel or recrystallization.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation of the aldehyde group.

Table 3: Conditions for Knoevenagel Condensation

Reagent/Condition	Purpose	Typical Examples
Active Methylene Compound	Nucleophile	Malononitrile, Diethyl malonate, Ethyl cyanoacetate
Catalyst	Base to generate carbanion	Piperidine, Pyrrolidine, Ammonium acetate
Solvent	Reaction medium	Ethanol, Toluene, Acetic acid
Temperature	Reaction kinetics	Room Temperature to Reflux

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)

- To a solution of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

- Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.
- Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases.[\[8\]](#)

Experimental Protocol: Synthesis of a Schiff Base (Representative)

- Dissolve **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (1.0 mmol) in hot ethanol (10 mL).
- In a separate flask, dissolve the primary amine (e.g., aniline, 1.0 mmol) in ethanol (5 mL).
- Add the aldehyde solution to the amine solution and reflux the mixture for 2-4 hours.
- Cool the reaction mixture to room temperature. The Schiff base product often crystallizes out.
- Collect the product by filtration, wash with cold ethanol, and dry.

The aldehyde group can be protected as an acetal by reacting with an alcohol or a diol in the presence of an acid catalyst.[\[9\]](#) This is particularly useful when subsequent reactions are to be performed on the hydroxyl groups under basic or nucleophilic conditions.

Experimental Protocol: Formation of a Cyclic Acetal (Representative)

- To a solution of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (1.0 mmol) and ethylene glycol (1.2 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (PTSA).
- Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetal-protected product.

Selective Protection Strategies

To achieve regioselectivity in the reactions of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**, a carefully planned protection-deprotection strategy is often necessary.

- To react the benzylic hydroxyl group selectively: The more acidic phenolic hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether. The aldehyde can be protected as an acetal.
- To react the phenolic hydroxyl group selectively: The aldehyde can be protected as an acetal. The benzylic alcohol is generally less reactive than the phenolic hydroxyl under basic conditions.
- To react the aldehyde group selectively: The phenolic and benzylic hydroxyl groups can be protected, for example, as esters or ethers, although direct reaction at the aldehyde is often possible under specific conditions.

Conclusion

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a valuable building block with three distinct functional groups that can be manipulated selectively. By understanding the inherent reactivity of the phenolic hydroxyl, benzylic hydroxyl, and aldehyde moieties, and by employing appropriate synthetic methodologies, including protection-deprotection strategies, a diverse range of complex molecules can be accessed. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile compound for applications in drug discovery and materials science. Further research into the specific reaction kinetics and optimization for this molecule will undoubtedly expand its utility in chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 74901-08-9: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of 2 : 4 : 6-trihydroxymethylphenol and of 2 : 4 : 6-trihydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodsentscompany.com]
- 9. oatext.com [oatext.com]
- To cite this document: BenchChem. [Reactivity of the hydroxyl and aldehyde groups in 2-Hydroxy-5-(hydroxymethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329251#reactivity-of-the-hydroxyl-and-aldehyde-groups-in-2-hydroxy-5-hydroxymethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com